molecular formula C9H7NO2 B183383 Methyl 4-isocyanobenzoate CAS No. 198476-21-0

Methyl 4-isocyanobenzoate

Cat. No. B183383
M. Wt: 161.16 g/mol
InChI Key: CFMGUIWIJXYCCS-UHFFFAOYSA-N
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Description

Methyl 4-isocyanobenzoate is an organic building block containing an isocyanate group . It has a molecular formula of C9H7NO2 .


Molecular Structure Analysis

The molecular structure of Methyl 4-isocyanobenzoate consists of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 161.16 .


Physical And Chemical Properties Analysis

Methyl 4-isocyanobenzoate is stable under normal conditions. It is incompatible with strong oxidizing agents, strong bases, and strong acids . Thermal decomposition can lead to the release of irritating gases and vapors .

Scientific Research Applications

1. Cosmetic, Drug, and Food Preservative Analysis

Methyl 4-isocyanobenzoate, a variant of methyl 4-hydroxybenzoate, is significant in the analysis of cosmetic, drug, and food preservatives. Sharfalddin et al. (2020) explored its single crystal structure and analyzed its intermolecular interactions and crystal packing, offering insight into its pharmaceutical activity (Sharfalddin et al., 2020).

2. Development of Novel Chemical Compounds

In the field of organic chemistry, methyl 4-isocyanobenzoate plays a role in synthesizing novel compounds. For instance, Ji et al. (2014) used 2-isocyanophenyl 4-methylbenzoate, closely related to methyl 4-isocyanobenzoate, in the synthesis of 2,5-diketopiperazine derivatives, showcasing its utility in creating new molecules with potential pharmaceutical applications (Ji, Yi, & Cai, 2014).

3. Catalytic Chemical Reactions

Methyl 4-isocyanobenzoate is instrumental in catalytic chemical reactions. Clemenceau et al. (2017) described a silver nitrate-catalyzed reaction involving methyl α,α-disubstituted α-isocyanoacetates, a category which includes methyl 4-isocyanobenzoate, leading to the formation of imidazolones and quinazolin-4-ones. This reaction has implications for the synthesis of natural products (Clemenceau, Wang, & Zhu, 2017).

4. Role in Metal Corrosion Inhibition

Methyl 4-isocyanobenzoate, through its derivatives, contributes to the field of corrosion inhibition. Neue et al. (2013) investigated isocyanide cyclization reactions involving 2-isocyanoacetophenone, related to methyl 4-isocyanobenzoate, which revealed insights into the formation of various heterocyclic systems, potentially useful in protecting metals from corrosion (Neue, Reiermann, & Würthwein, 2013).

5. Agricultural Applications

In agriculture, methyl 4-isocyanobenzoate derivatives like carbendazim (MBC) are used for fungal disease control. Campos et al. (2015) studied the use of nanoparticles for sustained release of MBC, demonstrating its application in enhancing the efficiency and safety of agricultural fungicides (Campos et al., 2015).

6. Electrochemical Sensing

In the field of electrochemical sensing, methyl 4-isocyanobenzoate derivatives are used for the detection of specific compounds. Soysal (2021) developed an electrochemical sensor based on a molecularly imprinted polymer for recognizing and detecting methyl paraben, showcasing the importance of methyl 4-isocyanobenzoate in developing sensitive detection methods for preservatives (Soysal, 2021).

Safety And Hazards

Methyl 4-isocyanobenzoate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It causes skin irritation and serious eye damage .

Future Directions

Methyl 4-isocyanobenzoate is currently used as a biochemical for proteomics research . Its future applications could potentially expand as more research is conducted.

properties

IUPAC Name

methyl 4-isocyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-10-8-5-3-7(4-6-8)9(11)12-2/h3-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMGUIWIJXYCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-isocyanobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-isocyanobenzoate
Reactant of Route 2
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Methyl 4-isocyanobenzoate
Reactant of Route 3
Methyl 4-isocyanobenzoate

Citations

For This Compound
11
Citations
ME Squires, A Mayr - Inorganica chimica acta, 1997 - Elsevier
… A solution of methyl-4-isocyanobenzoate i0.418 g, 2.59 mmol) in 20 ml acetonitrile is added to a hot (80C) green solution of Coi2 (0.113 g, 0.362 mmol) in 50 ml acetonitrile. The dark …
Number of citations: 8 www.sciencedirect.com
R Nickisch, SM Gabrielsen, MAR Meier - ChemistrySelect, 2020 - Wiley Online Library
… could not be synthesized via our recently reported more sustainable synthesis protocol using p-TsCl as dehydration reagent,66 as test reactions to obtain methyl 4-isocyanobenzoate (…
Q Tong, RF Xiu, JH Chen, Y Zhang, BD Cui… - ACS …, 2023 - ACS Publications
… (25) Unfortunately, other aryl isocyanides without ortho-substituents such as isocyanobenzene, 1-isocyano-4-methoxybenzene, methyl 4-isocyanobenzoate, and 2-…
Number of citations: 1 pubs.acs.org
S Kumar, A Arora, S Kumar, R Kumar, J Maity… - European Polymer …, 2023 - Elsevier
… C-glycopeptido mimetics (pseudoglycopeptides) 41a-f were synthesized by reacting 1,2,3,4-di-O-isopropylidene-6-oxo-α-D-glactopyranose 39 with methyl-4-isocyanobenzoate 40 and …
Number of citations: 1 www.sciencedirect.com
H Hayashi, R Kikuchi, R Kumai, M Takeguchi… - Journal of Materials …, 2019 - pubs.rsc.org
Unidirectional assembly of 0D nanoparticles in a controlled manner is still a challenging task because of the intrinsic geometrically isotropic structure of 0D particles. Herein, we show …
Number of citations: 6 pubs.rsc.org
B Vergani, G Sandrone, M Marchini… - Journal of Medicinal …, 2019 - ACS Publications
… Benzohydrazide (1 equiv) and methyl 4-isocyanobenzoate (1 equiv) were mixed in THF (5 mL) at rt. The resulting solution was stirred for 3 h. The intermediate formation was monitored …
Number of citations: 35 pubs.acs.org
F Kraft, J Enns, I Honin, J Engelhardt, A Schöler… - 2023 - chemrxiv.org
Histone deacetylases (HDACs) are a class of enzymes that cleave acyl groups from lysine residues of histone and non-histone proteins. There are 18 human HDAC isoforms with …
Number of citations: 0 chemrxiv.org
W Sun - 2005 - search.proquest.com
Neuronal nicotinic acetylcholine receptors (nAChRs) play important roles in central nervous system function. Acetylcholine binding protein (AChBP), a structural and functional homolog …
Number of citations: 2 search.proquest.com
P Sharma, C LaRosa, J Antwi, R Govindarajan… - Molecules, 2021 - mdpi.com
… Mackwitz et al. reported a multicomponent reaction using aldehydes, 2-aminopyridines, and methyl 4-isocyanobenzoate under microwave irradiation as a key step to access new …
Number of citations: 64 www.mdpi.com
林宏紀, ハヤシヒロキ - 2019 - tsukuba.repo.nii.ac.jp
2.1 Abstract New molecular design of conjugated polymer that possess high sensitivity to vapor and self-recovering property against pressure is proposed. We synthesized a rod-rod …
Number of citations: 5 tsukuba.repo.nii.ac.jp

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